Ethallobarbital - 2373-84-4

Ethallobarbital

Catalog Number: EVT-426196
CAS Number: 2373-84-4
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Etallobarbital is a member of barbiturates.
Synthesis Analysis

Methods

The synthesis of Ethallobarbital involves several key steps that typically start with barbituric acid. The compound can be synthesized through a reaction between barbituric acid and ethyl chloroacetate, followed by hydrolysis and further chemical modifications.

Technical Details

  1. Starting Materials: Barbituric acid is reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide.
  2. Reaction Conditions: The reaction typically occurs under reflux conditions to facilitate the formation of the desired ester.
  3. Hydrolysis: The resulting intermediate undergoes hydrolysis to yield Ethallobarbital.
  4. Purification: The final product is purified through recrystallization or chromatography to ensure high purity levels.

This multi-step synthesis requires careful control of reaction conditions, including temperature and pH, to maximize yield and minimize by-products.

Molecular Structure Analysis

Structure

Ethallobarbital has a complex molecular structure characterized by its barbiturate core. The molecular formula for Ethallobarbital is C₁₁H₁₄N₂O₃, indicating that it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 218.24 g/mol
  • Structural Features: The structure includes:
    • A pyrimidine ring system
    • Two carbonyl groups
    • An ethyl group attached to one of the nitrogen atoms

The three-dimensional arrangement of atoms in Ethallobarbital contributes to its pharmacological properties and interactions within biological systems.

Chemical Reactions Analysis

Reactions

Ethallobarbital can undergo various chemical reactions typical of barbiturates:

  1. Hydrolysis: Under acidic or basic conditions, Ethallobarbital can hydrolyze to form barbituric acid and ethanol.
  2. Oxidation: It may be oxidized under certain conditions to form corresponding ketones or aldehydes.
  3. Alkylation: Ethallobarbital can react with alkyl halides to introduce additional alkyl groups.

Technical Details

These reactions are significant in understanding the stability and reactivity of Ethallobarbital in biological systems as well as in synthetic organic chemistry.

Mechanism of Action

Process

Ethallobarbital exerts its effects primarily through modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, Ethallobarbital increases inhibitory neurotransmission, leading to sedation and anxiolytic effects.

Data

  • GABA Receptor Interaction: Ethallobarbital binds to specific sites on GABA receptors, facilitating an influx of chloride ions into neurons.
  • Dose-Response Relationship: The sedative effects are dose-dependent; higher doses result in deeper sedation or anesthesia.

This mechanism underscores the importance of Ethallobarbital in clinical settings for managing sleep disorders and anxiety.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ethallobarbital typically appears as a white crystalline powder.
  • Melting Point: Approximately 110-115 °C
  • Solubility: Soluble in organic solvents such as ethanol and chloroform; slightly soluble in water.

Chemical Properties

  • Stability: Ethallobarbital is relatively stable under normal conditions but can degrade under extreme pH or temperature.
  • pH Sensitivity: The compound's solubility and stability can vary significantly with pH changes.

Relevant analyses include spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy) for structural confirmation and purity assessment.

Applications

Scientific Uses

Ethallobarbital has several applications in both clinical and research settings:

  1. Sedation: Used as a sedative-hypnotic agent for patients undergoing surgical procedures.
  2. Anxiety Management: Employed in treating anxiety disorders due to its calming effects.
  3. Research Tool: Utilized in neuropharmacology studies to explore GABA receptor function and central nervous system depressants' mechanisms.
Chemical and Pharmacological Classification of Ethallobarbital

Structural Characteristics and Nomenclature

Ethallobarbital (systematic IUPAC name: 5-ethyl-5-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione) is a barbituric acid derivative distinguished by its 5,5-disubstituted molecular architecture. The compound features an ethyl group and an allyl group (–CH₂CH=CH₂) bonded to the C5 carbon of the pyrimidinetrione core. This allyl substitution confers unique electronic and steric properties, as the unsaturated side chain enhances molecular reactivity and influences lipid solubility [1] [4].

The compound's molecular formula is C₉H₁₂N₂O₃, with a molar mass of 196.21 g/mol. It exhibits moderate lipophilicity (log P ≈ 1.8), facilitating blood-brain barrier penetration. Crystalline ethallobarbital demonstrates thermal stability up to 180°C, consistent with barbiturate solid-state behavior [1] [8]. Alternative nomenclature includes:

  • 5-Allyl-5-ethylbarbituric acid (reflecting traditional barbiturate naming)
  • Ethallymal (historical brand name variant)
  • Go 1067 (developmental code) [1] [4]

Table 1: Fundamental Chemical Properties of Ethallobarbital

PropertyValue
Molecular FormulaC₉H₁₂N₂O₃
Average Molecular Mass196.21 g/mol
Monoisotopic Mass196.084792 Da
CAS Registry Number2373-84-4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3 (allyl chain)

First synthesized in 1927, ethallobarbital was commercialized under brand names including Dormin, Dumex, and Dorval for sedative-hypnotic applications [1]. Its structural proximity to prototype barbiturates is evidenced by the preservation of the 2,4,6-pyrimidinetrione pharmacophore, with biological activity modulated by the allyl/ethyl C5 substituents [6].

Pharmacological Classification Within the Barbiturate Family

Ethallobarbital belongs to the barbiturate class of central nervous system (CNS) depressants, specifically categorized as an intermediate-acting sedative-hypnotic. Barbiturates are structurally classified based on C5 substitutions:

  • Di-substituted barbiturates (e.g., phenobarbital: 5-ethyl-5-phenyl)
  • Alkyl-allyl barbiturates (e.g., ethallobarbital: 5-ethyl-5-allyl) [1] [6]

Pharmacodynamically, ethallobarbital enhances inhibitory neurotransmission via positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors. It prolongs the opening duration of chloride ion channels, inducing neuronal hyperpolarization. At higher concentrations, it directly activates GABAA receptors and inhibits excitatory AMPA/kainate glutamate receptors [3] [5]. These actions collectively suppress neuronal excitability, producing sedative-hypnotic effects.

Metabolically, ethallobarbital undergoes hepatic oxidation primarily via cytochrome P450 enzymes, followed by renal excretion of glucuronide conjugates [1]. Its duration of action (4–6 hours) places it between:

  • Long-acting agents (e.g., phenobarbital: 12–24 hours) [2]
  • Ultrashort-acting agents (e.g., thiopental: 5–30 minutes) [6]

Table 2: Pharmacokinetic Classification Relative to Key Barbiturates

BarbiturateC5 SubstituentsDuration of ActionPrimary Clinical Use
EthallobarbitalEthyl + AllylIntermediate (4–6 hrs)Sedative-hypnotic
PhenobarbitalEthyl + PhenylLong (12–24 hrs)Anticonvulsant
SecobarbitalAllyl + 1-MethylbutylShort (2–4 hrs)Preanesthetic sedation
ThiopentalEthyl + 1-MethylbutylUltrashort (min)Anesthesia induction

Comparative Analysis with Allyl-Substituted Barbiturates

Allyl-substituted barbiturates share a propenyl moiety at C5 but differ in their companion substituents, significantly altering pharmacological profiles. Ethallobarbital (5-ethyl-5-allyl) exhibits distinct properties compared to structural analogs:

  • Mephobarbital Comparison:Mephobarbital (5-ethyl-1-methyl-5-phenyl) lacks an allyl group but incorporates N1-methylation and phenyl substitution. This modification enhances metabolic stability and anticonvulsant efficacy. Ethallobarbital’s allyl group increases potency by approximately 2-fold compared to ethyl-only analogs, as confirmed by receptor binding assays showing higher GABAergic potentiation [3] [6]. Allyl substitution also introduces partial antagonism at glutamate receptors, a feature absent in non-allyl barbiturates [3].

  • Secobarbital Comparison:Secobarbital (5-allyl-5-(1-methylbutyl)) shares the allyl group but pairs it with a branched alkyl chain. This configuration heightens lipophilicity, shortening onset time (15–20 minutes vs. 30 minutes for ethallobarbital) and duration. Both compounds demonstrate similar hepatic metabolism pathways involving allyl hydroxylation, but secobarbital’s tertiary alkyl group accelerates degradation [6].

  • Stereochemical Implications:Unlike asymmetric barbiturates (e.g., mephobarbital enantiomers), ethallobarbital lacks chiral centers. However, allyl-containing analogs exhibit distinct structure-activity patterns:

  • Allyl group ortho-positioning enhances photolabeling efficiency in receptor binding studies [3]
  • Meta-substitutions on phenyl-containing analogs (e.g., trifluoromethyldiazirinyl-mephobarbital) reduce potency, whereas allyl maintains efficacy [3]

Table 3: Structural and Functional Comparison of Allyl-Substituted Barbiturates

CompoundMolecular FormulaC5 SubstituentsRelative Potency (GABA EC₅₀)Key Clinical Indications
EthallobarbitalC₉H₁₂N₂O₃Ethyl + Allyl1.0 (reference)Sedative-hypnotic
SecobarbitalC₁₂H₁₈N₂O₃Allyl + 1-Methylbutyl1.8–2.2Short-term insomnia
Mephobarbital*C₁₃H₁₄N₂O₃Ethyl + Phenyl0.6–0.8Anticonvulsant
PentobarbitalC₁₁H₁₈N₂O₃Ethyl + 1-Methylbutyl1.5Preoperative sedation
R-(-)-14 DerivativeC₁₅H₁₄F₃N₅O₃Allyl + m-TFD Phenyl10.0 (vs. thiopental)Anesthetic research probe

Mephobarbital lacks allyl group; included for contrast. TFD: Trifluoromethyldiazirine [3]

Structure-activity relationship (SAR) studies demonstrate that allyl substitution consistently enhances barbiturate potency. For example, replacing ethyl with allyl in mephobarbital derivatives increases anesthetic activity by 2-fold [3]. However, N-methylation (as in mephobarbital) further amplifies this effect, explaining why ethallobarbital exhibits lower potency than N-methylated allyl analogs [3]. The allyl moiety also enables unique chemical applications: its unsaturated bond permits tritium radiolabeling via hydrogenation, facilitating receptor binding studies [3].

Comprehensive Compound Index

Properties

CAS Number

2373-84-4

Product Name

Ethallobarbital

IUPAC Name

5-ethyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

InChI

InChI=1S/C9H12N2O3/c1-3-5-9(4-2)6(12)10-8(14)11-7(9)13/h3H,1,4-5H2,2H3,(H2,10,11,12,13,14)

InChI Key

QPADNTZLUBYNEN-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)CC=C

Solubility

0.02 M

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.